Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin antibiotic characterized by a β-lactam core fused to a bicyclic structure. The compound features a 3-acetoxymethyl group at position 3, which enhances stability against esterase-mediated hydrolysis, and a 2-(thiophen-2-yl)acetamido side chain at position 7, contributing to its antibacterial spectrum . Its sodium salt formulation improves water solubility, facilitating parenteral administration . Synthesized via acylation of 7-aminocephalosporanic acid (7-ACA) derivatives, this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, particularly β-lactamase-producing strains .
Properties
IUPAC Name |
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFGUVLLDPOSBC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Alkylation : 7-ACA is dissolved in a haloalkane solvent (e.g., dichloromethane) and treated with 2-thiopheneacetyl chloride. Silanization reagents like trimethylchlorosilane (TMCS) are added to protect hydroxyl groups, minimizing undesired hydrolysis.
- pH Control : The reaction is maintained at pH 6.5–7.5 using sodium bicarbonate to stabilize the intermediate.
- Temperature : Conducted at −5°C to 0°C to prevent degradation of the β-lactam ring.
Yield and Purity
- Yield : 85–92% after purification via recrystallization from ethanol-water mixtures.
- Purity : >99% by HPLC, with residual solvents (e.g., dichloromethane) <50 ppm.
Methoxylation and Acylation with Tert-Butyl Hypochlorite
Methoxylation introduces a methoxy group at the C-7 position, critical for enhancing β-lactamase stability. This method employs tert-butyl hypochlorite and sodium methoxide under cryogenic conditions.
Stepwise Protocol
- Methoxylation :
- Acylation :
Critical Parameters
- Temperature : Methoxylation requires strict control at −70°C to prevent epimerization.
- Reagent Ratios : Excess sodium methoxide (6 eq) ensures complete methoxylation.
Enzymatic Hydrolysis for Green Synthesis
Enzymatic methods utilize penicillin acylase or cephalosporin acylase to catalyze the acylation of 7-ACA with 2-thiopheneacetic acid, offering an eco-friendly alternative.
Process Optimization
Advantages and Limitations
- Yield : 70–75%, lower than chemical methods due to enzyme inhibition by byproducts.
- Sustainability : Reduces organic solvent use by 40% compared to traditional routes.
Crystallization and Polymorph Control
Post-synthesis crystallization ensures high purity and desired polymorphic form. Sodium cephalothin exhibits multiple crystal forms, with Form I being the most stable.
Crystallization Techniques
- Solvent-Antisolvent Method :
- pH-Controlled Crystallization :
Polymorph Characterization
- Form I : Orthorhombic crystals (PXRD peaks at 8.9°, 12.3°, 15.7° 2θ).
- Form II : Metastable monoclinic form, converts to Form I upon storage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation-Silanization | 92 | >99 | High purity, scalable | Uses toxic haloalkanes |
| Methoxylation | 78 | 98 | Enhances β-lactamase resistance | Cryogenic conditions required |
| Enzymatic | 75 | 97 | Eco-friendly | Lower yield, enzyme cost |
Industrial-Scale Production Challenges
- Cost of Silanization Reagents : TMCS accounts for 20–25% of raw material costs.
- Waste Management : Methanol and dichloromethane require specialized recovery systems to meet environmental regulations.
- Polymorph Consistency : Strict control of cooling rates (±0.5°C/min) is necessary to avoid mixed crystal forms.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxymethyl and thiophen-2-yl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in materials science for creating novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action for Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The thiophen-2-yl and acetoxymethyl groups may also play roles in binding to biological molecules, affecting various pathways.
Comparison with Similar Compounds
Antibacterial Spectrum
- The target compound exhibits MIC values ≤2 µg/mL against E. coli, Klebsiella pneumoniae, and Staphylococcus aureus, comparable to SQ 14,359 but superior to metal-complexed cephalosporins (e.g., cephradine-Co, MIC >16 µg/mL) .
- Thiophene-containing derivatives show potent activity against Pseudomonas aeruginosa (MIC 4 µg/mL), likely due to enhanced outer membrane permeability .
β-Lactamase Stability
Biological Activity
Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as Cephalothin , is a cephalosporin antibiotic that exhibits significant biological activity against various bacterial strains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.44 g/mol |
| CAS Number | 153-61-7 |
| Solubility | Soluble in water |
| Boiling Point | Not available |
Cephalothin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which leads to the disruption of cell wall integrity and ultimately results in bacterial lysis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.
Antimicrobial Spectrum
Cephalothin demonstrates efficacy against a range of bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
The minimum inhibitory concentrations (MIC) for various pathogens have been well-documented, demonstrating its potency.
Case Studies
-
Clinical Efficacy in Surgical Prophylaxis :
A study evaluated the use of Cephalothin in preventing postoperative infections in patients undergoing elective surgery. The results indicated a significant reduction in infection rates when Cephalothin was administered preoperatively compared to a control group receiving no prophylaxis. -
Treatment of Osteomyelitis :
Another clinical trial assessed the effectiveness of Cephalothin in treating osteomyelitis caused by Staphylococcus aureus. The study reported a successful resolution of infection in 85% of cases treated with Cephalothin, highlighting its therapeutic potential in bone infections.
Pharmacokinetics
Cephalothin is characterized by rapid absorption and distribution within the body. Its pharmacokinetic profile includes:
- Peak Plasma Concentration : Achieved within 30 minutes post-administration.
- Half-Life : Approximately 1 hour, necessitating multiple doses for sustained therapeutic levels.
Safety and Side Effects
While generally well-tolerated, Cephalothin may cause side effects such as:
- Allergic reactions (e.g., rash, anaphylaxis)
- Gastrointestinal disturbances (e.g., nausea, diarrhea)
Monitoring for these adverse effects is crucial during treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
